![molecular formula C17H22N10 B15160412 N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine CAS No. 680576-43-6](/img/structure/B15160412.png)
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is a complex organic compound featuring imidazole groups. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine typically involves the nucleophilic substitution of imidazole derivatives. One common method includes the reaction of 2,6-bis(1H-imidazol-2-yl)pyridine with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole rings or the central diamine structure.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH~4~).
Substitution: Alkyl halides and bases such as KOH in DMSO are frequently used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The imidazole rings play a crucial role in binding to metal ions and other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole-based compound used in catalysis.
Bis(benzimidazole) complexes: Similar coordination chemistry but with different substituents.
Uniqueness
N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine is unique due to its specific structure, which allows for versatile coordination with metal ions and potential applications in various fields. Its dual imidazole groups provide distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
680576-43-6 |
|---|---|
Formule moléculaire |
C17H22N10 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N,N'-bis[bis(1H-imidazol-2-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H22N10/c1(2-18-12(14-20-4-5-21-14)15-22-6-7-23-15)3-19-13(16-24-8-9-25-16)17-26-10-11-27-17/h4-13,18-19H,1-3H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
Clé InChI |
KSBIZVBOCHTPFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)C(C2=NC=CN2)NCCCNC(C3=NC=CN3)C4=NC=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


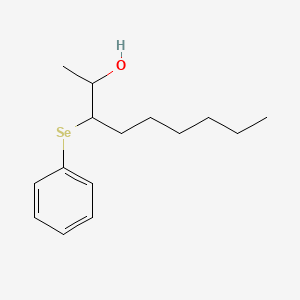
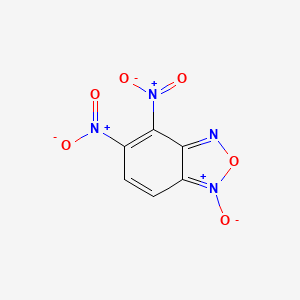
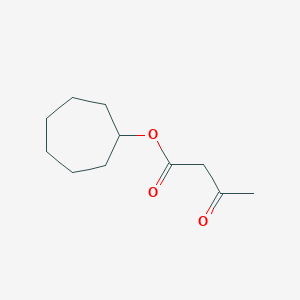

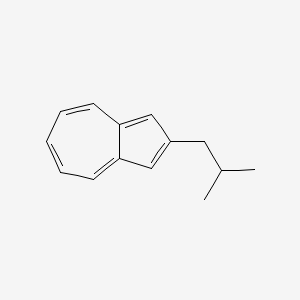
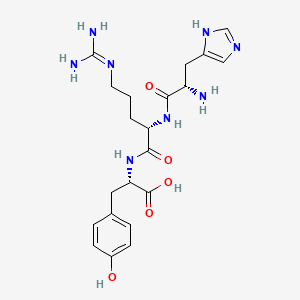
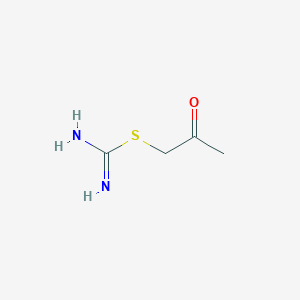
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
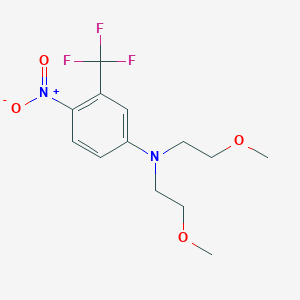
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
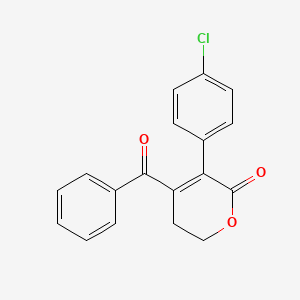
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
